2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, chlorophenyl groups, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the intermediate with 4-propoxybenzaldehyde to form the desired acetohydrazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and chlorophenyl groups can be reduced under specific conditions.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl rings .
Scientific Research Applications
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and antiviral agent due to its triazole and chlorophenyl moieties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions involving triazole derivatives.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl groups can enhance the compound’s binding affinity and specificity. The sulfanyl linkage may play a role in modulating the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the propoxyphenyl group, in particular, may enhance its solubility and bioavailability compared to other derivatives .
Properties
Molecular Formula |
C26H23Cl2N5O2S |
---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H23Cl2N5O2S/c1-2-15-35-23-13-3-18(4-14-23)16-29-30-24(34)17-36-26-32-31-25(19-5-7-20(27)8-6-19)33(26)22-11-9-21(28)10-12-22/h3-14,16H,2,15,17H2,1H3,(H,30,34)/b29-16+ |
InChI Key |
WIRQWTBLKCTCLH-MUFRIFMGSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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